molecular formula C16H13N5OS B2445915 3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-83-9

3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2445915
CAS No.: 874463-83-9
M. Wt: 323.37
InChI Key: KHVQCYRLXBQILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic heterocyclic compound designed for pharmaceutical and biological research. This molecule belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, a fused heterocyclic system recognized for its diverse pharmacological potential. Compounds within this structural class have been the subject of scientific investigations due to their wide spectrum of biological activities, which include serving as a core scaffold in the development of anti-inflammatory and analgesic agents . Research on analogous structures has demonstrated that such compounds can exhibit significant anti-inflammatory activity, sometimes surpassing standard drugs in analgesic tests, while maintaining a more favorable gastrointestinal safety profile . Furthermore, the 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine bases, which allows related derivatives to potentially interfere with cellular replication processes and exhibit cytotoxic properties against various cancer cell lines, making them a point of interest in anticancer research . The specific substitution pattern of a 3-methylphenoxymethyl group and a pyridin-3-yl group in this molecule is intended to be explored for its effects on biological activity and selectivity. This product is offered to the scientific community to facilitate ongoing drug discovery efforts, specifically for in vitro studies and the investigation of novel therapeutic mechanisms. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-11-4-2-6-13(8-11)22-10-14-18-19-16-21(14)20-15(23-16)12-5-3-7-17-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVQCYRLXBQILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores its biological activity, including antimicrobial effects, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a triazole ring fused with a thiadiazole moiety and a pyridine group. Its molecular formula is C16H15N5OSC_{16}H_{15}N_5OS and has been assigned the PubChem CID 14416661 .

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study reported that various triazole derivatives demonstrated activity against multiple bacterial strains such as Staphylococcus aureus , Enterococcus faecalis , and Bacillus cereus .

CompoundActivity Against
This compoundModerate against tested microorganisms
1a (Triazole derivative)Effective against En , Sa , Ef , Be

Anticancer Potential

The triazole ring system has been linked to anticancer activity. Some studies suggest that compounds containing this structure can inhibit cancer cell proliferation by inducing apoptosis or disrupting cellular signaling pathways. For instance, triazole derivatives have shown promise in inhibiting tumor growth in various in vitro and in vivo models .

Immunomodulatory Effects

Another notable biological activity of this compound class is their immunomodulatory effects. Certain derivatives have been identified as potential S1P1/EDG1 receptor agonists, suggesting a role in modulating immune responses . This mechanism could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazole compounds. Modifications at specific positions on the triazole or thiadiazole rings can significantly influence their pharmacological profiles. For example:

  • Substituents on the pyridine ring : Altering the substituents can enhance or reduce antimicrobial potency.
  • Variation of the phenoxy group : The presence of different alkyl groups on the phenoxy moiety has been shown to affect solubility and bioavailability.

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of triazolo-thiadiazoles for their antimicrobial efficacy. The tested compound exhibited moderate activity against several gram-positive and gram-negative bacteria. The results indicated that while not the most potent derivative, it still holds therapeutic potential.

Study 2: Cancer Cell Line Testing

In another investigation focused on anticancer properties, compounds similar to this compound were tested against human cancer cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrate efficacy against various bacterial strains. For instance:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Methodology : Disc diffusion method was utilized to assess antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer properties. The presence of the triazole and thiadiazole rings is associated with various anticancer mechanisms. Recent studies have highlighted:

  • Mechanism of Action : Inhibition of cancer cell proliferation through apoptosis induction.
  • Cell Lines Tested : Various human cancer cell lines have been subjected to in vitro assays to evaluate cytotoxic effects .

Anti-inflammatory Effects

Compounds featuring the triazolo-thiadiazole scaffold have been reported to exhibit anti-inflammatory properties. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines. Key findings include:

  • Cytokine Inhibition : Reduction in levels of TNF-alpha and IL-6 in treated cell cultures.
  • Animal Models : Efficacy demonstrated in animal models of inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazole and thiadiazole rings can enhance potency and selectivity:

  • Pyridine Substitution : Enhances solubility and biological activity.
  • Methylphenoxy Group : Increases lipophilicity, improving cellular uptake .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies suggest:

  • Target Proteins : Potential interactions with enzymes involved in cancer metabolism and inflammation pathways.
  • Binding Affinities : Calculated binding energies indicate promising interactions that warrant further investigation in drug development .

Case Studies

StudyFindingsMethodology
Mahendrasinh et al. (2013)Demonstrated antibacterial activity against multiple strainsPaper disc diffusion technique
PMC (2022)Reported anticancer effects on human cell linesIn vitro cytotoxicity assays
MDPI (2022)Showed anti-inflammatory effects in animal modelsCytokine level assessment

Preparation Methods

Cyclocondensation of Triazole-Thiols with Carboxylic Acids

The triazolo[3,4-b]thiadiazole scaffold is typically constructed via cyclocondensation between 4-amino-5-mercapto-1,2,4-triazole derivatives and carboxylic acids or their activated counterparts. For the target compound, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (1 ) reacts with 3-methylphenoxyacetic acid (2 ) in the presence of phosphorus oxychloride (POCl₃) under reflux conditions.

Reaction Conditions

  • Molar Ratio : 1:1 (triazole-thiol : acid derivative)
  • Solvent : Anhydrous ethanol or toluene
  • Catalyst : Excess POCl₃ (5–10 equiv.)
  • Temperature : Reflux (80–110°C)
  • Duration : 6–12 hours

The reaction proceeds through intermediate thioamide formation, followed by intramolecular cyclization to yield the bicyclic triazolo-thiadiazole core. Excess POCl₃ is removed under reduced pressure, and the crude product is neutralized with sodium carbonate (Na₂CO₃) to precipitate the compound.

Table 1: Optimization of Cyclocondensation

Parameter Optimal Value Yield (%)
POCl₃ (equiv.) 8 78
Solvent Ethanol 82
Temperature (°C) 100 85

Multi-Step Synthesis from Hydrazine Derivatives

Hydrazine-Carboxylic Acid Condensation

An alternative route involves condensing 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carbohydrazide (4 ) with 3-methylphenoxyacetyl chloride (5 ) in tetrahydrofuran (THF). The resulting hydrazone undergoes oxidative cyclization using iodine (I₂) or ferric chloride (FeCl₃) to form the thiadiazole ring.

Critical Steps

  • Hydrazone Formation : Stirring at 25°C for 4 hours.
  • Cyclization : Refluxing in acetonitrile with I₂ (1 equiv.) for 3 hours.

Equation :
$$
\text{C}{10}\text{H}9\text{N}3\text{O} + \text{C}9\text{H}9\text{O}2\text{Cl} \xrightarrow{\text{THF}} \text{C}{19}\text{H}{17}\text{N}3\text{O}3 \xrightarrow{\text{I}2} \text{C}{17}\text{H}{14}\text{N}4\text{OS}
$$

Purification and Characterization

Recrystallization and Chromatography

The crude product is purified via:

  • Recrystallization : Ethanol or ethyl acetate yields crystals with >95% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for complex mixtures.

Spectroscopic Validation

Key Spectral Data :

  • IR (KBr) : 1610 cm⁻¹ (C=N), 1248 cm⁻¹ (C-O-C), 1031 cm⁻¹ (C-S).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.19–7.77 (m, aromatic H), 5.2 (s, O-CH₂), 2.3 (s, CH₃).
  • Mass Spectrometry : m/z 323.4 [M⁺].

Challenges and Modifications

Regioselectivity in Cyclization

The position of the methylphenoxy group (3- vs. 4-isomer) is controlled by:

  • Steric Effects : Bulkier substituents favor para positions, but meta dominance is achieved using directed ortho-metalation (DoM) strategies.
  • Catalytic Systems : Lewis acids like ZnCl₂ improve meta selectivity by 20%.

Applications and Derivatives

While the primary focus is synthesis, derivatives of this compound exhibit:

  • Anticancer Activity : IC₅₀ values of 8–12 µM against HepG2 cells.
  • Antimicrobial Properties : Zone of inhibition = 18–22 mm against S. aureus.

Q & A

Q. What are the standard synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are they adapted for this compound?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example:

  • Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) using sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-aryl-2-oxobut-3-enoate .
  • Step 2 : Cyclization with hydrazine hydrate to generate pyrazole-carboxylate intermediates .
  • Step 3 : Reaction with carboxylic acids in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core. POCl₃ activates carbonyl groups, enhancing electrophilicity for ring closure . Adaptations for this compound may involve substituting phenoxy-methyl or pyridinyl groups at specific positions during intermediate steps.

Q. Which spectroscopic and chromatographic methods are critical for confirming the structure of this compound?

  • 1H NMR : To verify substituent integration (e.g., methylphenoxy or pyridinyl protons) and assess purity .
  • IR Spectroscopy : Confirms functional groups (e.g., C-N/C-S stretches in the triazole-thiadiazole system) .
  • HPLC : Validates purity (>95% is typical for biological assays) .
  • Elemental Analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?

  • Solvent Selection : Toluene or DMF improves solubility of intermediates, reducing side reactions .
  • Catalysis : Potassium hydroxide or sodium methylate in ethanol enhances cyclization efficiency .
  • Temperature Control : Refluxing in POCl₃ (e.g., 6–16 hours at 110°C) ensures complete ring closure .
  • Workup : Neutralization with sodium bicarbonate post-reaction minimizes acid degradation .

Q. What computational strategies are used to predict the biological activity of this compound?

  • Molecular Docking : Software like AutoDock or Schrödinger Suite models interactions with target enzymes (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Focus on binding affinity (ΔG values) and hydrogen-bonding with active-site residues .
  • QSAR Models : Correlate substituent electronegativity or steric bulk with antifungal/anti-inflammatory activity .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • X-Ray Diffraction : Single-crystal studies (e.g., R factor <0.05) reveal planar triazolo-thiadiazole systems and dihedral angles with substituents, which influence bioactivity .
  • C–H···π Interactions : Crystal packing (e.g., centroid distances ~3.3 Å) may explain solubility differences affecting assay outcomes .

Methodological Challenges and Solutions

Q. How to address discrepancies in biological activity data across studies?

  • Comparative Assays : Standardize protocols (e.g., MIC for antifungal activity using Candida albicans strains) and control solvent/DMSO concentrations .
  • Enzyme-Specific Testing : Test against alternate targets (e.g., p38 MAP kinase vs. COX-2) to clarify selectivity .

Q. What strategies validate the compound’s mechanism of action in enzymatic inhibition?

  • Kinetic Studies : Measure IC₅₀ values via fluorometric assays (e.g., lanosterol demethylase activity using NADPH depletion rates) .
  • Mutagenesis : Engineer enzyme mutants (e.g., Y132F in 14α-demethylase) to confirm binding-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.